molecular formula C14H11As B14733954 Ethynyl(diphenyl)arsane CAS No. 5903-68-4

Ethynyl(diphenyl)arsane

Cat. No.: B14733954
CAS No.: 5903-68-4
M. Wt: 254.16 g/mol
InChI Key: DEWUDBZJBGBPBN-UHFFFAOYSA-N
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Description

Ethynyl(diphenyl)arsane, also known as ethynyldiphenylarsine, is an organoarsenic compound with the molecular formula C14H11As. This compound is characterized by the presence of an ethynyl group (C≡CH) attached to a diphenylarsane moiety (As(C6H5)2). It is a colorless to pale yellow liquid that is used in various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynyl(diphenyl)arsane can be synthesized through several methods. One common approach involves the reaction of diphenylarsine chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:

As(C6H5)2Cl+HC≡CHAs(C6H5)2C≡CH+HCl\text{As(C6H5)2Cl} + \text{HC≡CH} \rightarrow \text{As(C6H5)2C≡CH} + \text{HCl} As(C6H5)2Cl+HC≡CH→As(C6H5)2C≡CH+HCl

This method requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethynyl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylarsinic acid.

    Reduction: Reduction reactions can convert this compound to diphenylarsine.

    Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Diphenylarsinic acid (As(C6H5)2OH)

    Reduction: Diphenylarsine (As(C6H5)2H)

    Substitution: Various substituted diphenylarsine derivatives depending on the reagents used.

Scientific Research Applications

Ethynyl(diphenyl)arsane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethynyl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins The ethynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine (As(C6H5)3): Similar structure but with three phenyl groups instead of two and an ethynyl group.

    Diphenylarsinic acid (As(C6H5)2OH): An oxidized form of ethynyl(diphenyl)arsane.

    Diphenylarsine (As(C6H5)2H): A reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other organoarsenic compounds. This makes it a valuable compound for specific chemical reactions and applications in research and industry.

Properties

CAS No.

5903-68-4

Molecular Formula

C14H11As

Molecular Weight

254.16 g/mol

IUPAC Name

ethynyl(diphenyl)arsane

InChI

InChI=1S/C14H11As/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H

InChI Key

DEWUDBZJBGBPBN-UHFFFAOYSA-N

Canonical SMILES

C#C[As](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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